CE-178253 benzenesulfonate

Cannabinoid Pharmacology Receptor Binding Selectivity Profiling

CE-178253 benzenesulfonate is a benzenesulfonate salt formulation of a centrally-acting cannabinoid type 1 (CB1) receptor antagonist. Discovered by Pfizer, the compound belongs to the pyrazolo[1,5-a][1,3,5]triazine chemical series and is structurally characterized by a 1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide core.

Molecular Formula C30H29Cl2N7O4S
Molecular Weight 654.6 g/mol
CAS No. 956246-95-0
Cat. No. B12040812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCE-178253 benzenesulfonate
CAS956246-95-0
Molecular FormulaC30H29Cl2N7O4S
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9)
InChIKeyPUVYOZFJBITEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CE-178253 Benzenesulfonate (CAS 956246-95-0): Core Identity and Class Context for Scientific Procurement


CE-178253 benzenesulfonate is a benzenesulfonate salt formulation of a centrally-acting cannabinoid type 1 (CB1) receptor antagonist [1]. Discovered by Pfizer, the compound belongs to the pyrazolo[1,5-a][1,3,5]triazine chemical series and is structurally characterized by a 1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide core [2]. It functions as an inverse agonist at the CB1 receptor, suppressing basal G-protein signaling activity [3]. The compound is supplied as a white to beige powder with ≥98% purity (HPLC), soluble in DMSO at 10 mg/mL, and stable at room temperature .

Why CE-178253 Benzenesulfonate Cannot Be Substituted with Alternative CB1 Antagonists Without Performance Verification


Despite belonging to the same therapeutic class of CB1 receptor antagonists, CE-178253 exhibits a distinct quantitative pharmacological signature that precludes direct substitution with clinically advanced analogs such as rimonabant (SR141716A), taranabant (MK-0364), or otenabant (CP-945598). Critically, CE-178253 demonstrates substantially higher CB1 binding affinity (Ki = 0.33 nM) compared to rimonabant (Ki = 1.0 nM) and otenabant (Ki = 0.7 nM) [1][2]. More importantly, its CB2 selectivity ratio exceeds 30,000—approximately 100-fold greater than rimonabant's 285-fold selectivity and 3-fold greater than otenabant's 10,000-fold [3]. These differences in receptor engagement translate to divergent in vivo potency requirements, with CE-178253 necessitating only >2-fold Ki coverage for maximal efficacy, a parameter that varies across CB1 antagonist chemotypes [4]. Without empirical verification, substituting CE-178253 with an alternative CB1 antagonist risks under-dosing, off-target CB2-mediated effects, or altered metabolic outcomes due to differing inverse agonist intrinsic activity (21% vs. 30% for rimonabant) [5].

Quantitative Differential Evidence for CE-178253 Benzenesulfonate: Head-to-Head and Cross-Study Comparative Data


Superior CB1 Binding Affinity and Unmatched CB2 Selectivity Ratio vs. Rimonabant (SR141716A)

CE-178253 exhibits 3-fold higher binding affinity at human CB1 receptors (Ki = 0.33 ± 0.07 nM) compared to rimonabant (SR141716A; Ki = 1.0 ± 0.1 nM) in direct competition binding assays [1]. Critically, CE-178253 demonstrates a CB2 selectivity ratio exceeding 30,000 (hCB2 Ki = 15,666 ± 6,173 nM), which is approximately 100-fold greater than rimonabant's selectivity ratio of 285 (hCB2 Ki = 285 ± 27 nM) [2]. This differential selectivity profile is quantitatively verified under identical experimental conditions using human CB1 and CB2 receptors expressed in CHO cell membranes [3].

Cannabinoid Pharmacology Receptor Binding Selectivity Profiling

Potent Functional Inverse Agonism with Distinct Intrinsic Activity Profile Compared to Rimonabant

In functional GTPγ[35S] binding assays using human CB1 receptors expressed in CHO cells, CE-178253 demonstrates potent inverse agonist activity with an IC50 of 2 ± 0.56 nM (n=3) and a functional Ki of 0.07 ± 0.01 nM (n=5) [1]. In direct comparison, rimonabant (SR141716A) exhibits an IC50 of 3 ± 1 nM (n=2) and a functional Ki of 0.54 ± 0.2 nM (n=25) [2]. Notably, CE-178253 displays a lower intrinsic inverse agonist activity (21% decrease in basal GTPγS binding) compared to rimonabant (30% decrease), representing a 9-percentage-point differential in maximal inverse agonism [3]. This difference in intrinsic efficacy may translate to distinct in vivo pharmacodynamic profiles.

Functional Assay Inverse Agonism GTPγS Binding

Quantified In Vivo Anorectic Efficacy with Defined Concentration-Effect Relationship

In the spontaneous nocturnal feeding model in Sprague-Dawley rats, CE-178253 administered orally (p.o.) produces dose-dependent suppression of cumulative food intake measured over 12 hours [1]. At the 3 mg/kg dose, food intake reduction is statistically significant (p < 0.05) across all measured time points from 1 to 12 hours post-dose, while the 1 mg/kg dose demonstrates significant reduction at 2-6 hours [2]. The concentration-effect relationship reveals that a 50% reduction in food intake at 2 hours post-dose (EC50) corresponds to approximately 2-fold coverage of the in vitro Ki [3]. This quantitative exposure-response characterization—requiring >2-fold Ki coverage for maximal efficacy—provides a defined pharmacological benchmark absent from many comparator compound profiles [4].

In Vivo Pharmacology Food Intake Obesity Model

Acute Stimulation of Energy Expenditure and Metabolic Fuel Shift Measured by Indirect Calorimetry

In Sprague-Dawley rats, acute oral administration of CE-178253 stimulates energy expenditure by greater than 30% relative to vehicle control, as measured by indirect calorimetry [1]. Concurrently, CE-178253 shifts substrate oxidation from carbohydrate to fat, evidenced by a reduction in respiratory quotient (RQ) from 0.85 to 0.75 [2]. This 0.10-unit decrease in RQ indicates a significant increase in fatty acid oxidation as the primary energy source [3]. While class-level inference suggests other CB1 antagonists may produce similar effects, the magnitude of energy expenditure stimulation (>30%) and the specific RQ shift quantification are directly documented for CE-178253 under controlled experimental conditions [4].

Energy Expenditure Indirect Calorimetry Substrate Oxidation

Dose-Dependent Weight Loss Efficacy in Two Distinct Diet-Induced Obesity Preclinical Models

CE-178253 produces dose-dependent weight loss in both diet-induced obese (DIO) rats and DIO mice, two complementary preclinical models of obesity [1]. The weight reduction is progressive over the treatment period and correlates with the compound's anorectic and energy expenditure effects described in acute studies [2]. While multiple CB1 antagonists have demonstrated weight loss efficacy in DIO models, the dual-model validation of CE-178253 across both rodent species provides cross-species confirmatory evidence of metabolic benefit [3]. This multi-species efficacy profile supports translational relevance for metabolic disease research applications [4].

Obesity Weight Loss DIO Model

Recommended Research and Industrial Application Scenarios for CE-178253 Benzenesulfonate Based on Verified Evidence


High-Fidelity CB1 Receptor Pharmacology Studies Requiring Maximal CB2 Selectivity

Investigators conducting CB1 receptor signaling or binding studies where off-target CB2 receptor engagement would confound interpretation should prioritize CE-178253. The compound's >30,000-fold selectivity for CB1 over CB2 [1] provides an approximately 100-fold greater selectivity window than rimonabant, enabling cleaner dissection of CB1-specific pharmacology in cell-based assays or tissue preparations expressing both receptor subtypes [2].

Metabolic Disease Research Programs Requiring Defined Exposure-Response Relationships for Dose Optimization

Preclinical obesity and metabolic syndrome studies benefit from the quantitatively defined concentration-effect relationship of CE-178253, which establishes that >2-fold Ki coverage is required for maximal efficacy [3]. This explicit guidance enables rational dose selection and reduces the empirical dose-finding burden typically associated with novel CB1 antagonist tool compounds [4].

Studies Investigating Inverse Agonist Intrinsic Activity as a Determinant of Therapeutic Index

For research programs exploring the relationship between inverse agonist intrinsic efficacy and therapeutic window, CE-178253 offers a valuable comparator profile with 21% intrinsic activity versus rimonabant's 30% [5]. This differential enables systematic investigation of whether partial inverse agonism confers advantages in metabolic efficacy versus CNS side-effect liability, a critical question in CB1 antagonist development [6].

Cross-Species Translational Studies in Diet-Induced Obesity Models

Research groups requiring validation of CB1 antagonist efficacy across multiple rodent species should utilize CE-178253, which has demonstrated dose-dependent weight loss in both DIO rats and DIO mice [7]. This dual-species efficacy profile reduces the risk of species-specific false negatives and supports more confident progression to higher-order translational studies [8].

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